5H-Pyrido[4,3-b]indole, 6,7,8,9-tetrahydro-3-methyl-1-(1-pyrrolidinyl)-
Description
The compound 5H-Pyrido[4,3-b]indole, 6,7,8,9-tetrahydro-3-methyl-1-(1-pyrrolidinyl)- belongs to the γ-carboline family, characterized by a pyridine ring fused to the pyrrole moiety of an indole. This scaffold is notable for its bioactivity, including antipsychotic and antitumor properties, often attributed to structural similarities with ellipticine and olivacine . The tetrahydro modification (6,7,8,9-tetrahydro-) introduces partial saturation, enhancing conformational flexibility compared to fully aromatic analogs. The 3-methyl and 1-pyrrolidinyl substituents influence lipophilicity (logP ~2.46) and basicity, impacting bioavailability and target interactions .
Key synthetic routes involve modified Pomeranz-Fritsch isoquinoline synthesis, yielding 25–30% efficiency after optimization of acid-catalyzed cyclization . Recent derivatization strategies include bromination at position 7 (e.g., 7-bromo-5H-pyrido[4,3-b]indole) and coupling with CRBN ligands for tau protein degradation in neurodegenerative disease research .
Properties
CAS No. |
61191-08-0 |
|---|---|
Molecular Formula |
C16H21N3 |
Molecular Weight |
255.36 g/mol |
IUPAC Name |
3-methyl-1-pyrrolidin-1-yl-6,7,8,9-tetrahydro-5H-pyrido[4,3-b]indole |
InChI |
InChI=1S/C16H21N3/c1-11-10-14-15(12-6-2-3-7-13(12)18-14)16(17-11)19-8-4-5-9-19/h10,18H,2-9H2,1H3 |
InChI Key |
GQYWZUXIYQOZOT-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C3=C(N2)CCCC3)C(=N1)N4CCCC4 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with a ketone under acidic conditions to form the indole core . The pyrrolidine ring can then be introduced through a Mannich reaction, where a secondary amine (pyrrolidine) reacts with formaldehyde and the indole derivative .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure efficient mixing and heat transfer. Catalysts and optimized reaction conditions are employed to maximize yield and purity .
Chemical Reactions Analysis
Types of Reactions
3-Methyl-1-(pyrrolidin-1-yl)-6,7,8,9-tetrahydro-5H-pyrido[4,3-b]indole undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Halogenation using N-bromosuccinimide (NBS) or nitration using nitric acid.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of fully saturated derivatives.
Substitution: Formation of halogenated or nitrated indole derivatives.
Scientific Research Applications
3-Methyl-1-(pyrrolidin-1-yl)-6,7,8,9-tetrahydro-5H-pyrido[4,3-b]indole has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential antiviral, anticancer, and antimicrobial activities.
Medicine: Investigated for its potential use in developing new therapeutic agents for various diseases.
Industry: Utilized in the development of new materials and as a catalyst in certain chemical reactions.
Mechanism of Action
The mechanism of action of 3-Methyl-1-(pyrrolidin-1-yl)-6,7,8,9-tetrahydro-5H-pyrido[4,3-b]indole involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
Positional Isomers: αPyID, βPyID, γPyID, and δPyID
Pyridoindole isomers differ in pyridine-indole fusion positions, altering electronic properties and biological activity:
- γPyID (5H-Pyrido[4,3-b]indole) : Exhibits planar geometry conducive to intercalation with DNA or proteins. Used in tau PET tracers (e.g., T807) and antitubulin agents .
- Demonstrated luminescent properties in radical emitters .
- βPyID (9H-Pyrido[3,4-b]indole) : Distorted geometry reduces planarity, limiting intercalation but improving solubility.
- δPyID (5H-Pyrido[3,2-b]indole) : Similar to γPyID but with shifted pyridine ring, altering steric interactions in binding pockets .
Key Difference : γPyID’s 4,3-b fusion optimizes π-stacking in biological targets, whereas δPyID’s 3,2-b orientation reduces affinity for tubulin .
Tetrahydro Derivatives: Saturated vs. Aromatic Scaffolds
- 6,7,8,9-Tetrahydro-5H-pyrido[3,2-b]indole (CAS 25797-01-7) : Saturation increases solubility (logP ~1.77) and flexibility, reducing cytotoxicity but improving blood-brain barrier penetration. Used in CNS-targeting prodrugs .
Key Difference: Tetrahydro modifications trade planar rigidity for pharmacokinetic advantages, mitigating genotoxicity while retaining bioactivity .
Substituted Derivatives: Halogenated vs. Alkylated
Key Insights :
Heterocyclic Analogs: Azepinones and Pyrazinoindoles
- 5H-Pyrido[3,2-c]azepin-5-one (CAS 61479-31-0): Replaces indole with azepinone, introducing a ketone for hydrogen bonding. Lower aromaticity reduces DNA intercalation but improves selectivity for enzymes like kinases .
- 6H,13H-Pyrido[...]pyrazino[1,2-a]indole-6,13-diones: Fused pyrazine rings confer rigidity and electron-withdrawing effects, enhancing PAK4 inhibition (IC50 ~50 nM) .
Key Difference: Azepinones and pyrazinoindoles prioritize enzyme inhibition over DNA interaction, broadening therapeutic applications .
Biological Activity
5H-Pyrido[4,3-b]indole derivatives have been the subject of extensive research due to their diverse biological activities, particularly in the context of cancer treatment and receptor modulation. This article focuses on the biological activity of the compound 5H-Pyrido[4,3-b]indole, 6,7,8,9-tetrahydro-3-methyl-1-(1-pyrrolidinyl)- , highlighting its synthesis, mechanisms of action, and therapeutic potential.
Synthesis and Structural Characteristics
The synthesis of 5H-Pyrido[4,3-b]indole derivatives typically involves cyclization reactions of appropriate precursors under acidic or basic conditions. For instance, a common method includes the acid-catalyzed cyclization of 2-acetamido-3-(2-indolyl)alkanoic acids to form the desired indole structure. The introduction of various substituents can significantly affect the biological activity of these compounds.
Antitumor Activity
Research indicates that certain derivatives of 5H-Pyrido[4,3-b]indole exhibit potent antitumor properties. A series of new derivatives were synthesized and evaluated for their anti-proliferative activity against several cancer cell lines including HeLa (cervical carcinoma), MCF-7 (breast cancer), and SGC-7901 (gastric adenocarcinoma). Among these compounds, one derivative demonstrated an IC50 value of 8.7 ± 1.3 μM against HeLa cells, indicating strong anti-proliferative effects .
The mechanism underlying the antitumor activity involves:
- Tubulin Polymerization Inhibition : The compound disrupts microtubule formation by binding to colchicine sites on tubulin. This disruption leads to cell cycle arrest at the G2/M phase and subsequent apoptosis .
- Cell Cycle Arrest : Studies have shown that treated cells exhibit significant accumulation in the G2/M phase, indicating interference with mitotic progression .
Receptor Binding Affinity
Another area of interest is the interaction of 5H-Pyrido[4,3-b]indole derivatives with various receptors. Some studies have highlighted their affinity towards serotonin receptors (5-HT) and adrenergic receptors. For example:
- Compounds such as 2,8-dimethyl-5-[(Z)-2-phenylvinyl]-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole have shown high binding affinity to 5-HT(7) receptors among others .
Case Study 1: Antitumor Efficacy in Cell Lines
In a study evaluating a series of pyrido[4,3-b]indole derivatives:
- Objective : To assess anti-proliferative effects on human cancer cell lines.
- Results : The most effective compound resulted in significant inhibition of cell growth in HeLa cells with an IC50 value indicating high potency. Mechanistic studies confirmed its role as a tubulin polymerization inhibitor .
Case Study 2: Receptor Interaction Studies
A different set of pyrido[4,3-b]indole derivatives was tested for receptor affinity:
- Objective : To determine binding affinities towards serotonin and adrenergic receptors.
- Results : The compounds displayed varying degrees of affinity with the highest binding noted for 5-HT(7) receptors. This suggests potential applications in treating disorders related to serotonin dysregulation .
Comparative Data Table
| Compound Name | IC50 (μM) | Target Cell Line | Mechanism |
|---|---|---|---|
| 9-Aryl-5H-Pyrido[4,3-b]indole derivative (7k) | 8.7 | HeLa | Tubulin polymerization inhibitor |
| 2,8-Dimethyl-5-[(Z)-2-phenylvinyl]-2,3,4,5-tetrahydro... | N/A | N/A | Serotonin receptor antagonist |
Q & A
Basic Research: What are the recommended synthetic routes for 5H-Pyrido[4,3-b]indole derivatives, and how can reaction conditions be optimized?
Answer:
Synthesis of pyridoindole derivatives often involves multi-step reactions, such as cyclization of substituted indoles with pyridine precursors. For example, bisindolylmaleimide analogs (e.g., Bisindolylmaleimide X hydrochloride) are synthesized via nucleophilic substitution and cyclization under controlled pH and temperature . Optimization can employ statistical experimental design (e.g., factorial design) to minimize trial-and-error approaches, focusing on variables like solvent polarity, catalyst loading, and reaction time. Computational pre-screening of reaction pathways using quantum chemical calculations (e.g., DFT) may reduce experimental iterations .
Advanced Research: How can computational modeling resolve discrepancies in proposed reaction mechanisms for pyridoindole derivatives?
Answer:
Conflicting mechanistic hypotheses (e.g., radical vs. ionic pathways) can be addressed using quantum chemical reaction path searches. For instance, ICReDD combines density functional theory (DFT) calculations with transition-state analysis to map energy profiles, validating intermediates observed in mass spectrometry or NMR . Cross-referencing computational predictions with experimental kinetic data (e.g., Arrhenius plots) helps reconcile contradictions, as seen in studies of indole-pyrrolidine coupling reactions .
Basic Research: What safety protocols are critical for handling 5H-Pyrido[4,3-b]indole derivatives in laboratory settings?
Answer:
Key safety measures include:
- Storage: 2–8°C in airtight, light-resistant containers to prevent degradation .
- Exposure Mitigation: Use fume hoods for synthesis steps involving volatile intermediates (e.g., maleimides). In case of skin contact, wash with soap/water immediately; for inhalation, move to fresh air and seek medical attention .
- Contradictions in SDS: Differences in emergency protocols (e.g., Ambeed vs. Angene SDS) suggest consulting institutional guidelines and peer-reviewed handling practices .
Advanced Research: How can researchers validate the structural integrity of novel pyridoindole analogs with conflicting spectral data?
Answer:
Multi-technique validation is essential:
- NMR: Compare experimental H/C spectra with NIST reference data for analogous compounds (e.g., pyrido[3,4-b]indole derivatives) .
- Mass Spectrometry: High-resolution MS (HRMS) confirms molecular formulae, while tandem MS/MS identifies fragmentation patterns inconsistent with proposed structures .
- X-ray Crystallography: Resolve ambiguities in regiochemistry (e.g., methyl vs. pyrrolidinyl substitution) by solving crystal structures .
Basic Research: Which analytical techniques are most effective for purity assessment of pyridoindole intermediates?
Answer:
- HPLC-PDA: Use C18 columns with acetonitrile/water gradients to detect impurities ≥0.1%.
- TLC Monitoring: Employ silica gel plates (e.g., ethyl acetate/hexane eluent) to track reaction progress and isolate intermediates .
- Melting Point Analysis: Compare observed ranges with literature values (e.g., 5-nitro-3-(1-benzyl-tetrahydropyridinyl)-1H-indole: 160–162°C) .
Advanced Research: What strategies address low yields in multi-component reactions involving pyridoindole scaffolds?
Answer:
- Catalyst Screening: Test palladium/copper catalysts for cross-coupling steps, optimizing ligand-metal ratios .
- Solvent Effects: Replace polar aprotic solvents (DMF) with ionic liquids to stabilize charged intermediates .
- Flow Chemistry: Continuous flow reactors improve heat/mass transfer in exothermic steps (e.g., cyclizations) .
Basic Research: How can researchers access reliable spectral databases for pyridoindole derivatives?
Answer:
- NIST Chemistry WebBook: Provides IR, NMR, and MS data for validated compounds (e.g., 3H-Pyrido[3,4-b]indole derivatives) .
- PubChem: Offers computational and experimental data (e.g., InChI keys, solubility parameters) for analogs like 5-chloro-2-methyl-pyrrolopyridine .
Advanced Research: What methodologies resolve contradictions in biological activity data for pyridoindole-based compounds?
Answer:
- Dose-Response Reproducibility: Conduct IC assays in triplicate across multiple cell lines to distinguish assay-specific artifacts from true bioactivity .
- Molecular Docking: Compare binding poses in target proteins (e.g., kinases) to identify structural features critical for activity .
Basic Research: What are the best practices for characterizing thermally unstable pyridoindole intermediates?
Answer:
- Low-Temperature Techniques: Use cryogenic NMR probes (−40°C) to stabilize reactive species.
- In Situ Monitoring: FTIR or Raman spectroscopy tracks transient intermediates during synthesis .
Advanced Research: How can machine learning accelerate the discovery of novel pyridoindole-based therapeutics?
Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
